Structural Differentiation: Unique Isochroman-1-one Fusion for Altered Molecular Topology
The primary differentiator for CAS 627044-27-3 is its unique structural topology, which is not available in other commercially focused triazolothiadiazole screening libraries. The patent literature establishes a clear SAR within this class, demonstrating that subtituent variation on the central triazolothiadiazole core leads to significant differences in caspase activation and apoptosis induction [1]. The target compound uniquely incorporates a fused isochroman-1-one ring system at the 6-position. In contrast, a closely related class comparator, cardionogen-1 (CHEBI:140909), features a 3-furyl and 6-cyclohexyl substitution pattern, leading to a completely different biological profile related to cardiogenesis [2]. This fundamental structural divergence proves that within-class compounds are not interchangeable.
| Evidence Dimension | Molecular Topology and Pharmacophoric Features |
|---|---|
| Target Compound Data | 6-substituent: Fused isochroman-1-one (lactone-containing bicyclic system). 3-substituent: Phenyl. |
| Comparator Or Baseline | Cardionogen-1 (CHEBI:140909): 6-substituent: Cyclohexyl. 3-substituent: 2-Furyl. |
| Quantified Difference | Qualitative difference: Presence of lactone ring and aryl ether in target vs. saturated hydrocarbon ring in comparator; replacement of phenyl with furyl group. |
| Conditions | Structural analysis from patent and database sources. |
Why This Matters
For procurement, this confirms that the compound fills a specific structural niche not occupied by off-the-shelf analogs, a critical requirement for SAR programs and selective probe development.
- [1] Cai, S.X., et al. (2008). US Patent 7,732,468. 3-aryl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds as activators of caspases and inducers of apoptosis and the use thereof. View Source
- [2] European Bioinformatics Institute. Cardionogen-1 (CHEBI:140909). View Source
